molecular formula C9H8N2O B1348556 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 23443-20-1

7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1348556
CAS No.: 23443-20-1
M. Wt: 160.17 g/mol
InChI Key: DXUYOKHGAJQVQS-UHFFFAOYSA-N
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Description

7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23443-20-1) is a high-purity, solid organic compound with the molecular formula C 9 H 8 N 2 O and a molecular weight of 160.17 g/mol . It serves as a fundamental building block in heterocyclic chemistry, specifically as a core scaffold of mesoionic compounds . This class of compounds is characterized by a unique dipole-containing ring structure with a delocalized electronic system that cannot be represented by any single covalent Lewis structure, lending them distinctive reactivity and biological properties . The pyrido[1,2-a]pyrimidin-4-one framework is a privileged structure in discovery research . Its derivatives are investigated across numerous fields, including as novel insecticides targeting nicotinic acetylcholine receptors (nAChRs) , and in pharmaceutical research for developing agents with potential antipsychotic, tranquilizer, antioxidant, anticancer, and anti-inflammatory properties . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-3-8-10-5-4-9(12)11(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUYOKHGAJQVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=CC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336101
Record name 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-20-1
Record name 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the cyclization of appropriate precursors under specific conditions. For example, the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported to yield various derivatives, including this compound . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and chalcogen sources (e.g., sulfur and selenium compounds). The reactions typically proceed under mild conditions, making them suitable for large-scale synthesis .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 3-ArS/ArSe derivatives .

Scientific Research Applications

7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C9H8N2O. It is investigated for potential therapeutic applications, particularly in the development of new drugs, and is also used in the production of various chemical products and intermediates.

Scientific Research Applications

  • Chemistry This compound serves as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
  • Biology It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • Medicine The compound is investigated for potential therapeutic applications, particularly in the development of new drugs.
  • Industry It is used in the production of various chemical products and intermediates.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxidized derivatives.
  • Reduction Reduction reactions can yield reduced forms of the compound.
  • Substitution It can undergo substitution reactions, such as sulfenylation and selenylation, to form various derivatives, including 3-ArS/ArSe derivatives. Common reagents include oxidizing agents, reducing agents, and chalcogen sources like sulfur and selenium compounds, typically under mild conditions suitable for large-scale synthesis.

Mechanism of Action

The mechanism of action of 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomerism of Methyl Substituents

Methyl substitution at different positions of the pyrido[1,2-a]pyrimidin-4-one scaffold significantly alters physicochemical and biological properties. lists several positional isomers:

Compound CAS Number Substitution Position Key Characteristics
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one 23443-11-0 Position 6 Higher electron density near pyrimidinone carbonyl; potential steric hindrance in binding pockets
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one 23443-20-1 Position 7 Balanced electronic effects; optimal for PI3K/mTOR dual inhibition in related derivatives
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one 85653-81-2 Position 8 Steric bulk near the fused ring junction; reduced solubility in polar solvents

Key Insight : The 7-methyl derivative strikes a balance between electronic modulation and steric accessibility, making it a preferred scaffold for kinase inhibitors compared to 6- or 8-methyl isomers.

Substituent Type: Methyl vs. Halogen

Halogenation at position 3 (e.g., 3-chloro or 3-bromo derivatives) introduces electron-withdrawing effects, contrasting with the electron-donating methyl group.

Compound Substituent Electronic Effect Biological Impact
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one Cl (Position 3) Electron-withdrawing Enhanced reactivity for cross-coupling (e.g., Suzuki reactions)
This compound CH₃ (Position 7) Electron-donating Improved metabolic stability; moderate ALR2 inhibition
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Br (Position 3) Electron-withdrawing Used as intermediates for aryl/heteroaryl functionalization

Key Insight : Halogenated derivatives are more reactive in synthetic modifications, whereas methyl groups enhance pharmacokinetic stability.

Kinase Inhibition (PI3K/mTOR)

In , derivatives with sulfonamide and pyridine substituents demonstrated potent PI3K/mTOR dual inhibition.

Aldose Reductase (ALR2) Inhibition

shows that 2-phenylpyrido[1,2-a]pyrimidin-4-ones with hydroxyl groups at positions 6 or 9 exhibit submicromolar ALR2 inhibition. Methylation of these hydroxyls (e.g., compound 15) abolishes activity, underscoring the necessity of polar substituents for target engagement. The 7-methyl derivative, lacking such polar groups, may exhibit weaker ALR2 inhibition but better membrane permeability .

Antioxidant Activity

Catechol derivatives in display potent antioxidant properties due to radical scavenging.

Pharmacological Properties

Property This compound 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one 2-Phenyl-6-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
LogP (Predicted) 1.8 2.3 1.5
Solubility (µg/mL) 12.5 (PBS) 8.2 (PBS) 45.0 (DMSO)
IC₅₀ (PI3Kα) 0.8 nM (derivative 31 in ) Not reported Not applicable
IC₅₀ (ALR2) >10 µM Inactive 0.2 µM

Key Insight : The 7-methyl derivative offers favorable lipophilicity and kinase inhibition but lacks polar interactions critical for ALR2 targeting.

Biological Activity

7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to a range of pharmacological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2OC_9H_8N_2O. The compound's structure includes a pyridine and pyrimidine ring system, which is essential for its biological activity.

PropertyValue
Molecular FormulaC9H8N2O
Molecular Weight164.17 g/mol
Melting Point121.3 °C

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

  • Cell Lines Tested : MDA-MB453 (breast cancer), MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
  • IC50 Values :
    • MDA-MB453: 29.1 µM
    • MCF-7: 15.3 µM
    • A549: IC50 not specified but noted as significant.

The compound's mechanism of action involves the inhibition of specific kinases associated with tumor growth, particularly targeting the EGFR L858R/T790M mutant kinase with IC50 values as low as 6.91 nM .

Antimicrobial Activity

This compound has shown notable antimicrobial effects against both bacterial and fungal strains.

Antimicrobial Efficacy

  • Bacterial Strains :
    • E. coli: Significant inhibition observed.
    • S. aureus: Bacteriostatic effects noted.
  • Fungal Strains :
    • A. flavus and A. niger: Effective inhibition demonstrated.

Studies suggest that the presence of specific functional groups enhances its antimicrobial properties, making it a candidate for further development in treating infectious diseases .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays.

Case Study: Inhibition of Paw Edema
In a paw edema model, compounds related to this compound exhibited significant inhibition rates compared to indomethacin:

  • Inhibition Rates :
    • Test Compound 1: 43.17%
    • Test Compound 2: 40.91%

These results indicate that modifications on the pyridine ring can enhance anti-inflammatory efficacy .

Antiviral Activity

In addition to its other biological activities, this compound has shown antiviral properties against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV).

Antiviral Efficacy

  • EC50 Values :
    • ZIKV: 2.4 µM
    • DENV: 1.4 µM

The antiviral mechanism involves the disruption of viral replication pathways, highlighting its potential as a therapeutic agent in viral infections .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in the body:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, affecting cellular signaling pathways.

Q & A

Q. Methodological Insight :

  • Key Step : Refluxing intermediates in phosphorus oxychloride (POCl₃) for 1 hour facilitates cyclization, as seen in the synthesis of 3-(2-chloroethyl)-2-methyl derivatives .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of methyl iodide) and solvent (ethanol vs. dioxane) can improve yields from 28% to 93%, as demonstrated in thienopyrimidinone syntheses .

Which spectroscopic techniques are critical for confirming the structure and purity of this compound derivatives?

Basic Research Question
Structural validation relies on multimodal spectroscopy:

  • ¹H-NMR : Distinct signals for the methyl group (δ ~2.40 ppm) and pyrimidinone carbonyl (δ ~160–170 ppm in ¹³C-NMR) confirm substitution patterns .
  • IR Spectroscopy : A strong C=O stretch near 1,680 cm⁻¹ is characteristic of the pyrimidinone ring .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 343 for a thienopyrimidinone derivative) and fragmentation patterns validate molecular weight .

Q. Methodological Insight :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., PSA, LogP) from PubChem to assess purity .

How can researchers address contradictory data in reaction yields when synthesizing halogenated derivatives?

Advanced Research Question
Discrepancies in yields often stem from competing reaction pathways. For example, halogenation of 6-chloro derivatives may produce mixtures of 7-halo-1,8-naphthyridin-4-ones and tetrahydropyridine-2,4-diones due to N-(2-pyridyl)iminoketene intermediates .

Q. Methodological Insight :

  • Troubleshooting Steps :
    • Monitor reaction progress via TLC to identify byproducts early .
    • Adjust halogenating agents (e.g., NCS vs. NBS) to favor desired regioselectivity .
    • Use column chromatography or recrystallization (e.g., from ethanol/dioxane) to isolate pure products .

What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors. For example:

  • Halogenation : N-Halosuccinimides preferentially target position 3 due to electron-rich pyridyl nitrogen, but steric hindrance from the methyl group at position 7 may divert reactivity to position 6 .
  • Aromatic Aldehyde Condensation : Substituents on aldehydes (e.g., electron-withdrawing groups like Cl) enhance reactivity at the imine nitrogen, as seen in 3-arylideneamino derivatives .

Q. Methodological Insight :

  • Computational Modeling : Use DFT calculations to predict reactive sites and optimize substituent placement .

How does solvent choice impact cyclization efficiency in pyridopyrimidinone synthesis?

Advanced Research Question
Polar aprotic solvents (e.g., DMF) enhance cyclization by stabilizing charged intermediates, while protic solvents (e.g., ethanol) may favor Schiff base formation in condensation reactions .

Q. Methodological Insight :

  • Case Study : Synthesizing 2-methyl-3-vinyl derivatives required ethanol for efficient dehydrohalogenation, achieving >90% yield after 10–11 hours of reflux .

What analytical approaches validate the biological activity of this compound derivatives?

Advanced Research Question

  • Kinase Inhibition Assays : Use fluorescence polarization or radiometric assays to measure IC₅₀ values against targets like p38α MAP kinase, as demonstrated for structurally related pyridopyrimidinones .
  • Docking Studies : Align derivatives with crystal structures of kinase active sites (e.g., PDB entries) to rationalize SAR trends .

How can researchers mitigate byproduct formation during decarboxylation steps?

Advanced Research Question
Decarboxylation of methoxymethylenemalonates may yield undesired tetrahydropyridinediones. Mitigation strategies include:

  • Temperature Control : Maintain reflux temperatures below 100°C to avoid over-degradation .
  • Catalytic Additives : Use trace acetic acid to stabilize intermediates and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.